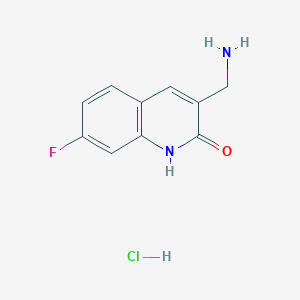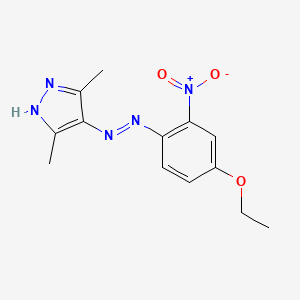
4-(2-(4-ethoxy-2-nitrophenyl)hydrazono)-3,5-dimethyl-4H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-(4-ethoxy-2-nitrophenyl)hydrazono)-3,5-dimethyl-4H-pyrazole is an organic compound characterized by its complex structure, which includes a pyrazole ring substituted with ethoxy, nitro, and hydrazono groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(4-ethoxy-2-nitrophenyl)hydrazono)-3,5-dimethyl-4H-pyrazole typically involves multiple steps:
Formation of the Hydrazone Intermediate: The initial step involves the reaction of 4-ethoxy-2-nitrobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This reaction is usually carried out in ethanol under reflux conditions.
Cyclization to Pyrazole: The hydrazone intermediate is then subjected to cyclization with acetylacetone under acidic conditions to form the pyrazole ring. This step often requires heating and the presence of a catalyst such as acetic acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of more efficient catalysts to reduce reaction times and costs.
Chemical Reactions Analysis
Types of Reactions
4-(2-(4-ethoxy-2-nitrophenyl)hydrazono)-3,5-dimethyl-4H-pyrazole can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions, such as using sodium ethoxide in ethanol.
Oxidation: The hydrazono group can be oxidized to form the corresponding azo compound using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Sodium ethoxide in ethanol.
Oxidation: Hydrogen peroxide in acetic acid.
Major Products
Reduction: 4-(2-(4-amino-2-nitrophenyl)hydrazono)-3,5-dimethyl-4H-pyrazole.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Oxidation: 4-(2-(4-ethoxy-2-nitrophenyl)azo)-3,5-dimethyl-4H-pyrazole.
Scientific Research Applications
Chemistry
In organic synthesis, 4-(2-(4-ethoxy-2-nitrophenyl)hydrazono)-3,5-dimethyl-4H-pyrazole can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further modifications, making it a versatile intermediate.
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. The presence of the nitro and hydrazono groups suggests it could be explored for antimicrobial or anticancer properties, as these functional groups are often found in biologically active compounds.
Industry
In materials science, derivatives of this compound could be used in the development of new materials with specific electronic or optical properties. For example, pyrazole derivatives are known for their use in dyes and pigments.
Mechanism of Action
The mechanism of action of 4-(2-(4-ethoxy-2-nitrophenyl)hydrazono)-3,5-dimethyl-4H-pyrazole would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The nitro group could undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
4-(2-(4-methoxy-2-nitrophenyl)hydrazono)-3,5-dimethyl-4H-pyrazole: Similar structure but with a methoxy group instead of an ethoxy group.
4-(2-(4-ethoxy-2-aminophenyl)hydrazono)-3,5-dimethyl-4H-pyrazole: Similar structure but with an amino group instead of a nitro group.
Uniqueness
The unique combination of functional groups in 4-(2-(4-ethoxy-2-nitrophenyl)hydrazono)-3,5-dimethyl-4H-pyrazole provides distinct reactivity and potential applications. The presence of both nitro and hydrazono groups allows for a wide range of chemical transformations and biological activities, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(3,5-dimethyl-1H-pyrazol-4-yl)-(4-ethoxy-2-nitrophenyl)diazene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O3/c1-4-21-10-5-6-11(12(7-10)18(19)20)16-17-13-8(2)14-15-9(13)3/h5-7H,4H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKMOFHLCSDAQNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)N=NC2=C(NN=C2C)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
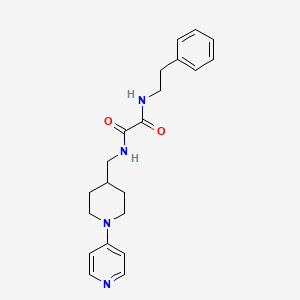
![6-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine](/img/structure/B2838735.png)

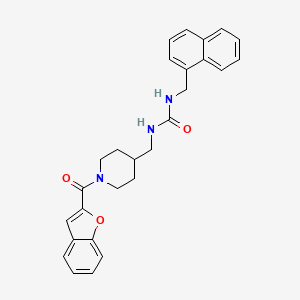
![1,1-Dioxo-1lambda6-thiaspiro[3.5]nonan-3-amine;hydrochloride](/img/structure/B2838740.png)
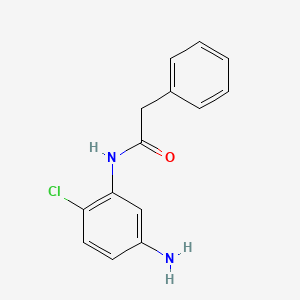
![3-cyclopentyl-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propanamide](/img/structure/B2838743.png)
![methyl 4-(2-chlorophenyl)-6-({[(3-chlorophenyl)carbamoyl]methyl}sulfanyl)-5-cyano-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate](/img/structure/B2838744.png)
![N-(6-(methylthio)benzo[d]thiazol-2-yl)-3-phenoxypropanamide](/img/structure/B2838745.png)
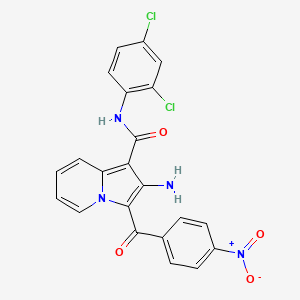
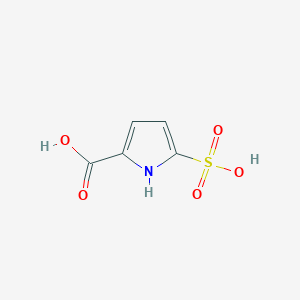
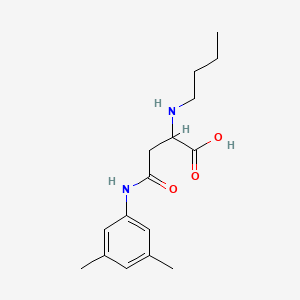
![4-Phenoxy-6-phenylfuro[2,3-d]pyrimidine](/img/structure/B2838755.png)
